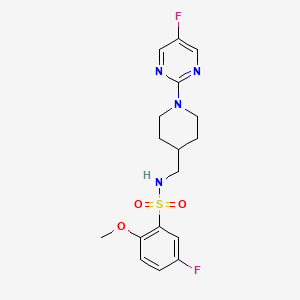

5-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N4O3S/c1-26-15-3-2-13(18)8-16(15)27(24,25)22-9-12-4-6-23(7-5-12)17-20-10-14(19)11-21-17/h2-3,8,10-12,22H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEZFFXOZCGPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 5-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is voltage-gated sodium channels. These channels are found in all excitable cells, including myocytes of muscle and neurons of the central and peripheral nervous system.

Mode of Action

This compound acts as a sodium channel modulator. In neuronal cells, sodium channels are primarily responsible for generating the rapid upstroke of the action potential. This compound modulates the function of these channels, affecting the initiation and propagation of electrical signals in the nervous system.

Biochemical Pathways

The compound this compound, by modulating sodium channels, affects the biochemical pathways related to the generation and propagation of action potentials. Aberrant sodium channel function is thought to underlie a variety of medical disorders, including epilepsy, arrhythmia, myotonia, and pain.

Pharmacokinetics

The compound is expected to have high gi absorption and is predicted to be bbb permeant.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its modulation of sodium channels. By affecting the function of these channels, the compound can alter the generation and propagation of action potentials in neurons, potentially alleviating symptoms of disorders like epilepsy, arrhythmia, myotonia, and pain.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Fluorine vs. Bromine : Fluorine’s smaller size and electronegativity in the target compound likely improve binding precision to enzymatic targets compared to bulkier bromine analogues .

- Sulfonamide Advantage : The sulfonamide group in the target compound enhances hydrogen-bonding interactions, a critical factor in inhibiting enzymes like carbonic anhydrases or kinases .

- Piperidine Scaffold: The piperidine moiety balances solubility and membrane permeability, outperforming more polar heterocycles (e.g., chromenone in ) in oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.